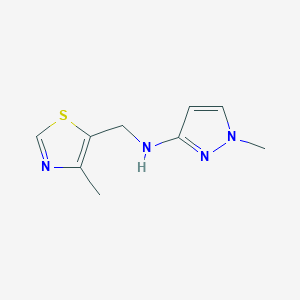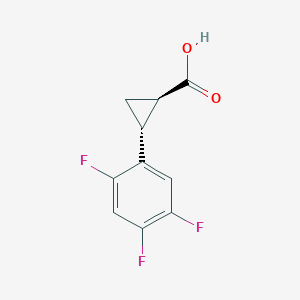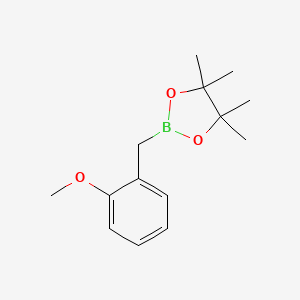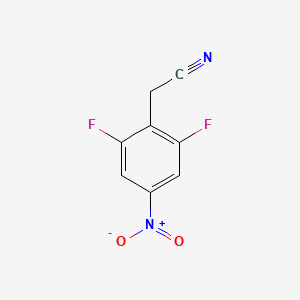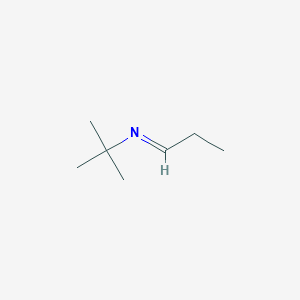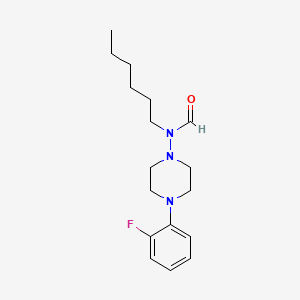
3-Bromoprop-1-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromoprop-1-en-1-amine is an organic compound with the molecular formula C3H6BrN It is a brominated amine, characterized by the presence of a bromine atom attached to a propene chain with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromoprop-1-en-1-amine can be synthesized through several methods. One common approach involves the reaction of allylamine with bromine under controlled conditions. The reaction typically proceeds as follows: [ \text{CH}_2=CH-CH_2-NH_2 + Br_2 \rightarrow \text{CH}_2=CH-CH_2-Br + HBr ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors where allylamine is treated with bromine or other brominating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoprop-1-en-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include oxides and other oxidized derivatives.
Reduction: Products include various amine derivatives.
Scientific Research Applications
3-Bromoprop-1-en-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromoprop-1-en-1-amine involves its reactivity as a brominated amine. The bromine atom makes the compound highly reactive towards nucleophiles, facilitating various substitution reactions. The amine group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting biochemical pathways.
Comparison with Similar Compounds
Propargyl Bromide (3-Bromoprop-1-yne): Similar in structure but contains a triple bond instead of a double bond.
Allyl Bromide (3-Bromoprop-1-ene): Similar in structure but lacks the amine group.
Uniqueness: 3-Bromoprop-1-en-1-amine is unique due to the presence of both a bromine atom and an amine group on a propene chain
Properties
Molecular Formula |
C3H6BrN |
|---|---|
Molecular Weight |
135.99 g/mol |
IUPAC Name |
(E)-3-bromoprop-1-en-1-amine |
InChI |
InChI=1S/C3H6BrN/c4-2-1-3-5/h1,3H,2,5H2/b3-1+ |
InChI Key |
MUGBGDDNZWTTFX-HNQUOIGGSA-N |
Isomeric SMILES |
C(/C=C/N)Br |
Canonical SMILES |
C(C=CN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13346766.png)
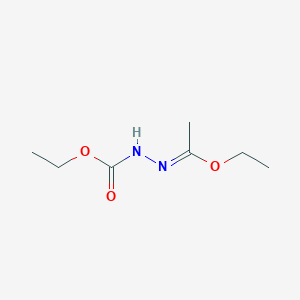
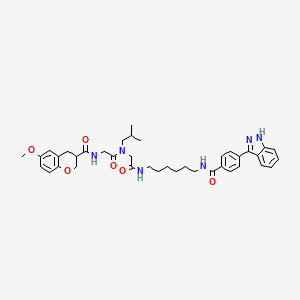
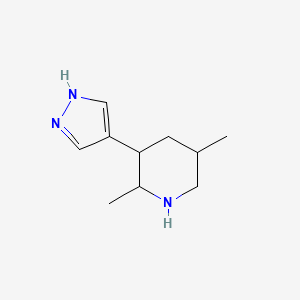
![2-([1,1'-Biphenyl]-3-yl)propan-2-amine hydrochloride](/img/structure/B13346806.png)
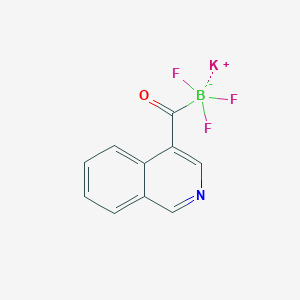
![1-(Tetrahydro-2h-pyran-2-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-benzo[d]imidazole](/img/structure/B13346813.png)
